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Compound of Interest

Compound Name: Methyl 4-phenyloct-2-ynoate

Cat. No.: B15453173 Get Quote

A Spectroscopic Showdown: Unmasking the
Unsaturation in Methyl 4-phenyloct-2-ynoate
A detailed comparative analysis of the spectroscopic signatures of Methyl 4-phenyloct-2-
ynoate and its saturated counterpart, Methyl 4-phenyloctanoate, reveals key differences

arising from the presence of a carbon-carbon triple bond. This guide provides predicted

spectroscopic data, detailed experimental protocols, and a visual representation of the

structural distinctions for researchers in drug development and chemical analysis.

The introduction of an alkyne functional group into a molecule significantly alters its electronic

and structural properties, which in turn leads to distinct and predictable changes in its

spectroscopic characteristics. This guide presents a predictive comparison of Methyl 4-
phenyloct-2-ynoate and Methyl 4-phenyloctanoate, highlighting the diagnostic spectral

features that arise from the triple bond. The data presented herein is synthesized from

established spectroscopic principles and data from analogous structures, offering a valuable

reference for the identification and characterization of similar compounds.

Comparative Spectroscopic Data
The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the two compounds are

summarized below. These tables illustrate the key differences in chemical shifts, vibrational

frequencies, and fragmentation patterns.
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Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Assignment
Methyl 4-phenyloct-

2-ynoate (Predicted)

Methyl 4-

phenyloctanoate

(Predicted)

Key Differences

-OCH₃ ~3.7 ppm (s) ~3.6 ppm (s) Minimal difference.

Ph-H ~7.2-7.4 ppm (m) ~7.1-7.3 ppm (m) Minimal difference.

-CH(Ph)- ~3.6 ppm (t) ~2.6 ppm (m)

Significant downfield

shift for the proton

adjacent to the phenyl

group in the saturated

analog due to

proximity to the ester.

-CH₂- (adjacent to

alkyne)
~2.4 ppm (t) -

Absent in the

saturated analog.

-CH₂- (alkyl chain) ~1.3-1.6 ppm (m) ~1.2-1.8 ppm (m)

Broader range of

overlapping signals in

the saturated analog.

-CH₃ (terminal) ~0.9 ppm (t) ~0.9 ppm (t) Minimal difference.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
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Assignment
Methyl 4-phenyloct-

2-ynoate (Predicted)

Methyl 4-

phenyloctanoate

(Predicted)

Key Differences

C=O ~154 ppm ~174 ppm

Significant upfield shift

for the ester carbonyl

in the unsaturated

compound due to

conjugation with the

alkyne.

C≡C ~75 ppm, ~90 ppm -

Diagnostic peaks for

the alkyne carbons

are absent in the

saturated analog.[1][2]

-OCH₃ ~52 ppm ~51 ppm Minimal difference.

Phenyl C ~127-140 ppm ~126-142 ppm

Minimal difference in

range, but individual

shifts will vary.

-CH(Ph)- ~35 ppm ~45 ppm
Downfield shift in the

saturated analog.

Alkyl C ~14-31 ppm ~14-36 ppm

Different chemical

shifts for the carbons

in the alkyl chain due

to the influence of the

alkyne.

Table 3: Predicted IR Data (neat)
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Functional Group
Methyl 4-phenyloct-

2-ynoate (Predicted)

Methyl 4-

phenyloctanoate

(Predicted)

Key Differences

C≡C Stretch
~2230 cm⁻¹ (weak to

medium)
Absent

A key diagnostic peak

for the alkyne.[3][4]

C=O Stretch ~1715 cm⁻¹ (strong) ~1740 cm⁻¹ (strong)

The carbonyl stretch

is at a lower

wavenumber in the

unsaturated ester due

to conjugation.[5]

sp³ C-H Stretch ~2850-2960 cm⁻¹ ~2850-2960 cm⁻¹

Present in both, but

with different fine

structure.

Aromatic C-H Stretch ~3030 cm⁻¹ ~3030 cm⁻¹ Present in both.

C-O Stretch ~1250 cm⁻¹ ~1200 cm⁻¹

Shifted to a higher

wavenumber in the

unsaturated ester.

Table 4: Predicted Mass Spectrometry Data (EI)
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Feature
Methyl 4-phenyloct-

2-ynoate (Predicted)

Methyl 4-

phenyloctanoate

(Predicted)

Key Differences

Molecular Ion (M⁺) m/z 244 m/z 248

Reflects the difference

in molecular weight

due to the two double

bonds.

Key Fragments

Fragments resulting

from cleavage at the

propargylic position.

Loss of the butyl

group.

McLafferty

rearrangement is

likely, leading to a

prominent peak.

Cleavage at the

benzylic position.

The fragmentation

pattern of the

unsaturated

compound will be

dominated by the

stable propargyl

cation.

Structural Differences and Spectroscopic Impact
The presence of the rigid, linear alkyne moiety in Methyl 4-phenyloct-2-ynoate is the primary

driver of the observed spectroscopic differences. This structural feature restricts conformational

flexibility and influences the electronic environment of neighboring functional groups.
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Methyl 4-phenyloct-2-ynoate

Methyl 4-phenyloctanoate Spectroscopic Consequences

Structure:
Ph-CH(C₄H₉)-C≡C-COOCH₃ Alkyne Group

(C≡C)

contains Conjugation with C=Oenables

IR: C≡C stretch
(~2230 cm⁻¹)

¹³C NMR: Alkyne C's
(~75-90 ppm)

MS: Propargylic
fragmentation

IR: Lower C=O freq.
(~1715 cm⁻¹)

¹³C NMR: Upfield C=O
(~154 ppm)

Structure:
Ph-CH(C₄H₉)-CH₂-CH₂-COOCH₃

Alkane Chain
(C-C)

contains
No Conjugation

results in

Click to download full resolution via product page

Caption: Key structural differences and their spectroscopic consequences.

Experimental Protocols
Standard protocols for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay: 1.0 s

Spectral width: 20 ppm

¹³C NMR Parameters:

Pulse sequence: zgpg30 (proton decoupled)

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 240 ppm

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the central peak of the CDCl₃ triplet in ¹³C

NMR.

Infrared (IR) Spectroscopy
Sample Preparation: For neat analysis, place a small drop of the liquid sample directly onto

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer equipped with an ATR accessory.
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Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16

Data Processing: Process the interferogram using the spectrometer software to obtain the

transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatograph (GC) for separation and purification.

Instrumentation: Use a GC-MS system operating in electron ionization (EI) mode.

GC Parameters:

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

Carrier gas: Helium

Inlet temperature: 250 °C

Oven program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

MS Parameters:

Ionization mode: Electron Ionization (EI)

Electron energy: 70 eV

Mass range: m/z 40-500

Ion source temperature: 230 °C
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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